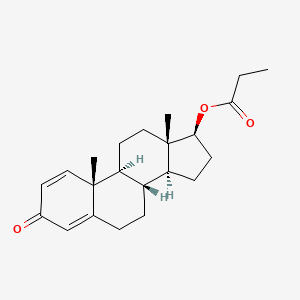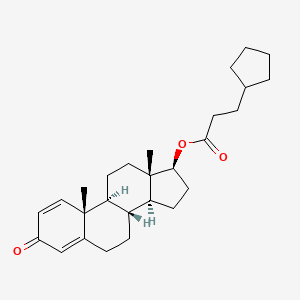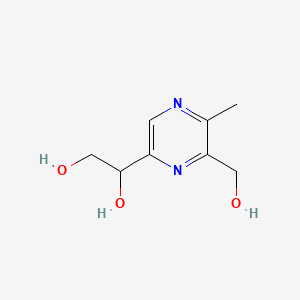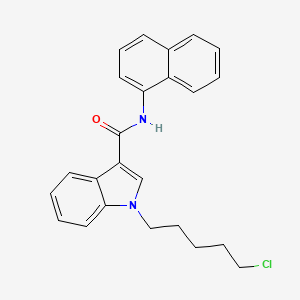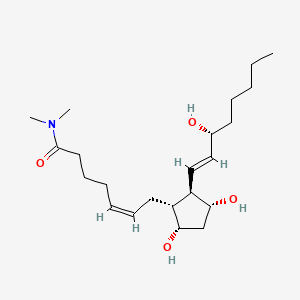
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is an organic compound with the molecular formula C10H12ClN3O5. It is a derivative of 3,5-dinitrobenzoic acid, where the carboxyl group is replaced by a propylamine group, and it is further converted to its hydrochloride salt. This compound is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitrobenzoic acid.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Reduction Products: The reduction of nitro groups leads to the formation of corresponding amines.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: The parent compound with similar nitro groups but lacking the propylamine moiety.
4-Nitrobenzoic Acid: Another nitro-substituted benzoic acid with different substitution patterns.
3-Nitrobenzoic Acid: A mono-nitro derivative of benzoic acid.
Uniqueness
3,5-DINITROBENZOYL-N-(N-PROPYL)AMINE HYDROCHLORIDE is unique due to the presence of both nitro groups and the propylamine moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
127312-05-4 |
|---|---|
Fórmula molecular |
C10H12ClN3O5 |
Peso molecular |
289.67 g/mol |
Nombre IUPAC |
3,5-dinitro-N-propylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c1-2-3-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18;/h4-6H,2-3H2,1H3,(H,11,14);1H |
Clave InChI |
HVOKZJCNBLTMRL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
SMILES canónico |
CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


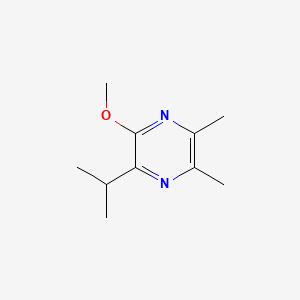
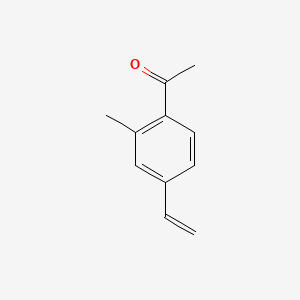
![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)
